molecular formula C13H12F3N3O3 B2937750 Furan-2-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1396800-72-8

Furan-2-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2937750
CAS No.: 1396800-72-8
M. Wt: 315.252
InChI Key: PVVQZLRXGVFARW-UHFFFAOYSA-N
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Description

Furan-2-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a unique chemical compound with a complex structure. It combines several functional groups, making it valuable for various scientific and industrial applications.

Scientific Research Applications

This compound is versatile and finds application in multiple fields:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Potentially used in drug design and development due to its bioactive functional groups.

  • Medicine: Could be explored for its pharmacological properties, such as binding affinity to certain receptors.

  • Industry: May serve as a building block for specialty chemicals or materials.

Mechanism of Action

Without specific studies or literature on this compound, it’s difficult to predict its mechanism of action. It would likely depend on the intended use or target of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and interactions with other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize this compound, one might start with the formation of the oxadiazole ring through the reaction of appropriate hydrazides with carbon disulfide, followed by cyclization. The subsequent steps would involve the introduction of the trifluoromethyl group, followed by the piperidine moiety. Finally, the furan ring is appended via a suitable coupling reaction.

Industrial Production Methods: In an industrial setting, the synthesis might involve multi-step processes, including:

  • Preparation of starting materials at scale

  • Optimization of reaction conditions for each step

  • Use of catalysts to increase yield and reduce reaction times

  • Purification processes like recrystallization or chromatography to ensure product purity

Chemical Reactions Analysis

Types of Reactions: The compound can undergo several types of chemical reactions such as:

  • Oxidation: Can be carried out with agents like hydrogen peroxide, leading to changes in the furan ring.

  • Reduction: Using reagents like sodium borohydride, the ketone group can be reduced to alcohol.

  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution under certain conditions.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., permanganate), reducing agents (e.g., lithium aluminum hydride), and various solvents depending on the reaction.

Major Products Formed: The main products formed would depend on the specific reactions, often resulting in derivatives with modified functional groups which could be tailored for specific applications.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Similar compounds may include those with trifluoromethyl groups or furan rings. For example:

  • Furan-2-yl(piperidin-1-yl)methanone

  • 4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine

Uniqueness: This compound's uniqueness lies in the combination of the furan ring with a trifluoromethyl-oxadiazole moiety, providing both rigidity and a distinct electronic profile useful in medicinal chemistry and material science.

By understanding the intricate details of Furan-2-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, researchers can leverage its properties for innovative applications.

Properties

IUPAC Name

furan-2-yl-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3/c14-13(15,16)12-18-17-10(22-12)8-3-5-19(6-4-8)11(20)9-2-1-7-21-9/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVQZLRXGVFARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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